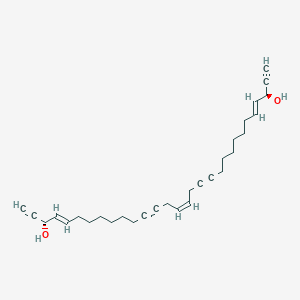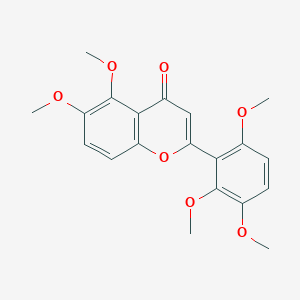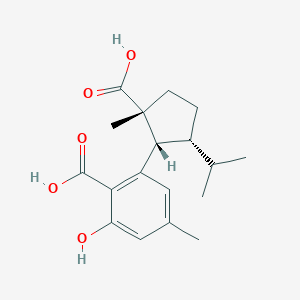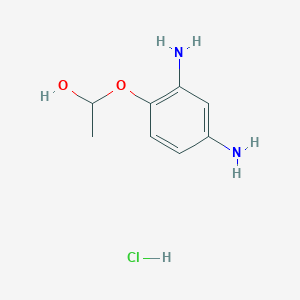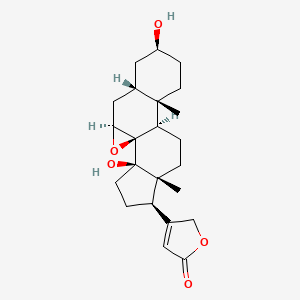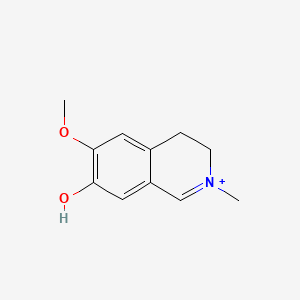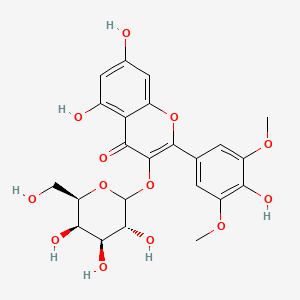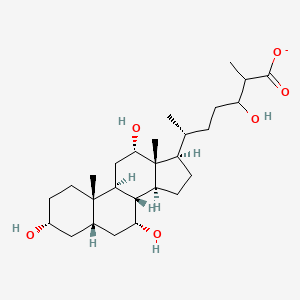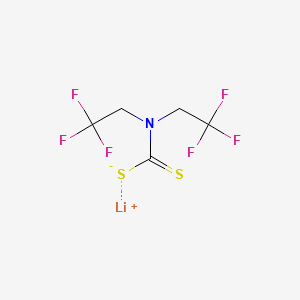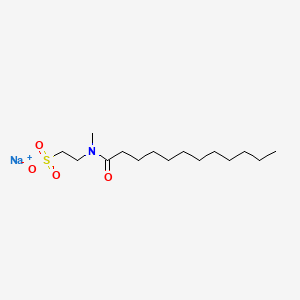
Sodium N-lauroyl-N-methyltaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-lauroyl-N-methyltaurate is an anionic surfactant widely used in personal care products, such as shampoos, facial cleansers, and body washes. It is known for its excellent cleansing, foaming, emulsifying, and dispersing properties. This compound is derived from taurine, a naturally occurring amino acid, and lauric acid, a fatty acid found in coconut oil and palm kernel oil. This compound is valued for its mildness, making it suitable for sensitive skin and baby products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-lauroyl-N-methyltaurate typically involves the reaction of sodium methyltaurate with lauroyl chloride. The reaction is carried out under basic conditions, usually with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C12H23COCl+C3H7NO3Na→C15H30NNaO4S+HCl
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in a continuous process to ensure high conversion rates and efficiency. The process involves the controlled addition of sodium methyltaurate and lauroyl chloride in a reactor, maintaining the reaction temperature below 75°C and pH between 9 and 11. This method allows for large-scale production while minimizing costs and ensuring product consistency .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis under strong acidic or basic conditions, leading to the breakdown of the amide bond and the formation of lauric acid and sodium methyltaurate.
Oxidation: The compound is relatively stable under normal conditions but can be oxidized by strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the lauroyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various acyl chlorides or anhydrides under basic conditions.
Major Products Formed:
Hydrolysis: Lauric acid and sodium methyltaurate.
Oxidation: Oxidized derivatives of the lauroyl group.
Substitution: New acyl-taurine derivatives depending on the substituent used.
Scientific Research Applications
Sodium N-lauroyl-N-methyltaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations to enhance solubility and stability of reactants.
Biology: Employed in cell culture and molecular biology experiments to improve cell membrane permeability and facilitate the delivery of molecules into cells.
Mechanism of Action
The primary mechanism of action of Sodium N-lauroyl-N-methyltaurate is its ability to reduce surface tension, thereby enhancing the wetting and spreading properties of aqueous solutions. This surfactant interacts with lipid bilayers in cell membranes, increasing their permeability and facilitating the penetration of active ingredients. In the context of its antiviral properties, this compound has been shown to inhibit the binding of the SARS-CoV-2 spike protein to the ACE2 receptor, potentially preventing viral entry into host cells .
Comparison with Similar Compounds
Sodium N-lauroylsarcosinate: Another mild anionic surfactant with similar cleansing and foaming properties.
Sodium dodecyl sulfate: A widely used surfactant known for its strong cleansing action but higher potential for skin irritation.
Sodium tetradecene sulfonate: Used in similar applications but with different molecular structure and properties.
Uniqueness: Sodium N-lauroyl-N-methyltaurate stands out due to its mildness and suitability for sensitive skin applications. Unlike Sodium dodecyl sulfate, it is less likely to cause irritation, making it a preferred choice for personal care products designed for delicate skin .
Properties
CAS No. |
4337-75-1 |
|---|---|
Molecular Formula |
C15H31NNaO4S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
sodium;2-[dodecanoyl(methyl)amino]ethanesulfonate |
InChI |
InChI=1S/C15H31NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-15(17)16(2)13-14-21(18,19)20;/h3-14H2,1-2H3,(H,18,19,20); |
InChI Key |
GFOBSZSXQKGNMN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
4337-75-1 |
Pictograms |
Irritant |
Related CAS |
3737-57-3 (Parent) |
Synonyms |
N-lauroyl-N-methyltaurine N-lauroyl-N-methyltaurine ammonium N-lauroyl-N-methyltaurine calcium N-lauroyl-N-methyltaurine magnesium N-lauroyl-N-methyltaurine sodium sodium lauroylmethyltaurate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


